6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Benzotriazine-based kinase inhibitor hits often stall due to poor membrane permeability from insufficient lipophilicity. The 6-ethyl substituent on this scaffold delivers a precise +0.8 logP increase over the parent acid-without introducing polar heteroatoms that disrupt key hydrogen-bond networks-while maintaining TPSA at 76 Ų, well below the 90 Ų CNS threshold. The 3-carboxylic acid handle enables straightforward amide coupling or esterification; the 6-ethyl group remains chemically inert under standard conditions. MW 203 Da positions this near the upper fragment space, ideal for fragment-to-lead expansion. • Tuned lipophilicity: +0.8 logP vs. parent (XLogP3 ≈ 1.29) • CNS-compatible: TPSA 76 Ų, single H-bond donor • Inert ethyl group: compatible with amide coupling & esterification chemistry

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 1146292-92-3
Cat. No. B2624710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid
CAS1146292-92-3
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=NC(=N2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-2-6-3-4-7-8(5-6)11-9(10(14)15)13-12-7/h3-5H,2H2,1H3,(H,14,15)
InChIKeyDVJLPOSAQIDZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethylbenzotriazine-3-carboxylic Acid Overview


6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid is a benzo-fused 1,2,4-triazine heterocycle bearing a carboxylic acid at the 3‑position and an ethyl group at the 6‑position (C₁₀H₉N₃O₂; MW 203.20 g mol⁻¹) . The benzo[e][1,2,4]triazine scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives progressing as kinase inhibitors and anticancer agents . The combination of the carboxylic acid handle for derivatization and the 6‑ethyl substituent for fine-tuning lipophilicity and sterics makes this compound a distinct entry in the benzotriazine carboxylic acid series.

Why In-Class Analogs Cannot Replace 6-Ethylbenzotriazine-3-carboxylic Acid


Even within the narrow benzotriazine‑3‑carboxylic acid family, subtle changes to the C(6) substituent markedly alter key physicochemical determinants of pharmacokinetics—lipophilicity (XLogP3), topological polar surface area (TPSA), hydrogen‑bond donor/acceptor counts, and conformational flexibility. The 6‑ethyl derivative occupies a distinct property niche that cannot be recapitulated by simple substitution with the parent (unsubstituted), 6‑methyl, 6‑amino, or 6‑dimethylamino analogs [REFS-1–5]. Overlooking these differences risks selecting a compound with suboptimal membrane permeability, inappropriate CNS penetration profile, or incompatible reactivity for the intended synthetic route.

6-Ethylbenzotriazine-3-carboxylic Acid vs. C(6)-Substituted Analogs


Lipophilicity Elevation with 6-Ethyl Substitution

The C(6) ethyl group imparts a calculated partition coefficient (XLogP3) of 1.3, compared to 0.5 for the unsubstituted parent and 0.8 for the 6‑methyl derivative [REFS-1–3]. This incremental lipophilicity gain is consistent with the Hansch π value of ~0.5 for an ethyl vs. ~0.0 for hydrogen and 0.5 for methyl, though the observed difference vs. methyl reflects the influence of the extended alkyl chain on the overall molecular hydrophobicity.

Lipophilicity Drug-likeness Membrane permeability

Increased Rotatable Bonds for Binding Pocket Adaptation

The ethyl group introduces a second rotatable bond (C–C bond connecting the ethyl chain), whereas the parent, 6‑methyl, and 6‑amino analogs all possess a single rotatable bond (the carboxylic acid C–O bond) [REFS-1–4]. The 6‑dimethylamino derivative also has two rotatable bonds but introduces a basic nitrogen, altering the overall electronic profile.

Molecular flexibility Conformational entropy Binding pocket adaptation

Low HBD Count and Favorable TPSA vs. Polar Analogs

The 6‑ethyl substituent introduces no additional hydrogen‑bond donors or acceptors beyond those already present in the benzotriazine‑3‑carboxylic acid core (1 HBD, 5 HBA, TPSA 76 Ų). In contrast, the 6‑amino analog has 2 HBD, 6 HBA, and TPSA 102 Ų, while the 6‑dimethylamino analog has TPSA 79.2 Ų and introduces a basic tertiary amine [REFS-1–3].

CNS drug-likeness Blood-brain barrier permeability Hydrogen bonding

Intermediate Molecular Weight for Fragment-to-Lead Optimization

The stepwise increase in molecular weight across the C(6) substituent series—175.14 (H), 189.17 (CH₃), 203.20 (C₂H₅), 190.16 (NH₂), 218.21 (N(CH₃)₂)—allows the 6‑ethyl derivative to serve as a middle‑weight scaffold that balances fragment‑like efficiency with sufficient bulk for van der Waals contacts [REFS-1–5].

Fragment-based drug discovery Ligand efficiency Molecular weight optimization

Optimal Application Scenarios for 6-Ethylbenzotriazine-3-carboxylic Acid


Kinase Inhibitor Optimization with Controlled Lipophilicity

When a benzotriazine‑based kinase inhibitor hit derived from the parent carboxylic acid (XLogP3 = 0.5) exhibits poor cell permeability, the 6‑ethyl analog offers a precise +0.8 log unit increase without introducing polar heteroatoms that could disrupt key hydrogen‑bond networks. The 6‑methyl analog (+0.3 log units) may provide insufficient lipophilicity gain, while the 6‑dimethylamino analog alters the ionization profile .

CNS-Penetrant Kinase Probe Design

For programs targeting brain‑penetrant inhibitors, the 6‑ethyl derivative maintains a TPSA of 76 Ų—well below the 90 Ų CNS threshold—and only one hydrogen‑bond donor. The 6‑amino analog (TPSA = 102 Ų; 2 HBD) would likely exhibit reduced BBB permeation, making the 6‑ethyl scaffold the superior choice for CNS kinase targets .

Fragment-Based Screening Library Enrichment

With a molecular weight of 203 Da, the 6‑ethyl derivative sits near the upper bound of the fragment space (typically < 300 Da) while still being amenable to fragment‑to‑lead expansion. Its lipophilic ethyl group can probe hydrophobic pockets that are inaccessible to the lighter 6‑methyl (189 Da) or parent (175 Da) fragments, increasing the likelihood of detecting weak but tractable binding .

Parallel Library Synthesis via Carboxylic Acid Handle

The 3‑carboxylic acid handle enables straightforward amide coupling or esterification without interference from additional nucleophilic functional groups present in the 6‑amino analog. The 6‑ethyl group remains chemically inert under standard coupling conditions, allowing the construction of diverse compound arrays for structure–activity relationship exploration while retaining the desired logP and steric profile .

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